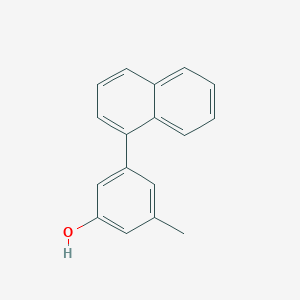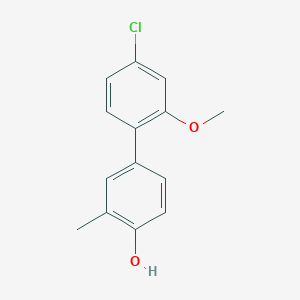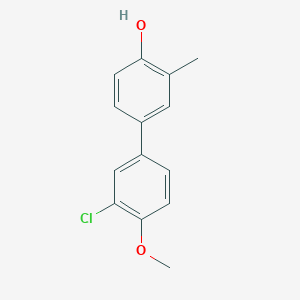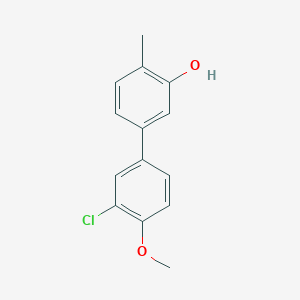
5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95%
Vue d'ensemble
Description
5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% (5-CMP-3-MP) is a compound used in a variety of scientific research applications. It has a wide range of uses, including as a reagent in organic synthesis, as a building block for the production of pharmaceuticals, and as a probe for the study of biological systems.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the production of pharmaceuticals, and as a probe for the study of biological systems. It has been used in the synthesis of a variety of compounds, including the anti-cancer drug epirubicin and the antifungal drug terbinafine. It has also been used as a probe to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% is not fully understood. However, it is thought to act as a pro-drug, meaning that it is converted to an active form in the body. This active form is thought to interact with cellular targets, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% are not fully understood. However, it is thought to act as a pro-drug, meaning that it is converted to an active form in the body. This active form is thought to interact with cellular targets, resulting in a variety of physiological effects. For example, it has been shown to have anti-cancer and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% in lab experiments offers a number of advantages. It is relatively easy to synthesize and purify, and it can be used to study a variety of biological systems. However, there are also some limitations to its use. It can be toxic in high concentrations, and its effects on humans are not fully understood.
Orientations Futures
The future of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% is promising. It has a variety of potential applications, including as a reagent in organic synthesis, as a building block for the production of pharmaceuticals, and as a probe for the study of biological systems. Additionally, further research into its biochemical and physiological effects could lead to new applications in medicine and other fields. Finally, further research into its mechanism of action could provide insights into how drugs and environmental pollutants interact with the body.
Méthodes De Synthèse
The synthesis of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, 95% is relatively straightforward. It is synthesized from the reaction of 2-chloro-5-methoxyphenol and 3-methylphenol in an aqueous medium. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically conducted at temperatures between 70-80°C. The reaction product is then purified by recrystallization, and the purity of the product can be determined by HPLC or NMR.
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-10(7-11(16)6-9)13-8-12(17-2)3-4-14(13)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFXHKUFWLCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683931 | |
| Record name | 2'-Chloro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-90-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-5′-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)




